A-L-Idopyranose, pentaacetate

Vue d'ensemble

Description

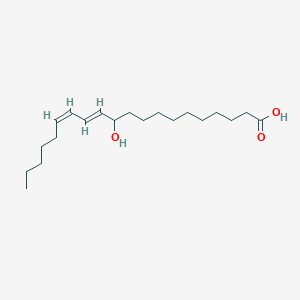

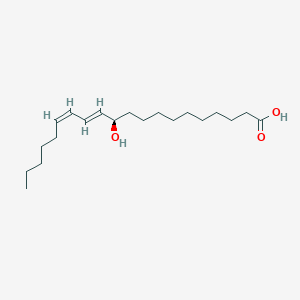

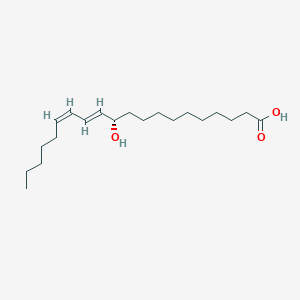

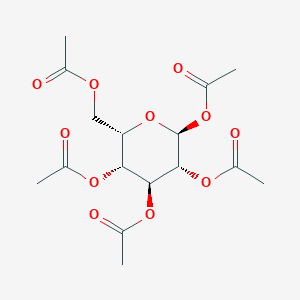

A-L-Idopyranose, pentaacetate is a derivative of pyranose . It has a molecular weight of 390.34 and a molecular formula of C16H22O11 . It is used in the synthesis of mucopolysaccharides .

Synthesis Analysis

The synthesis of A-L-Idopyranose, pentaacetate involves various methods, including the use of acid catalysts such as protonic acid and Lewis acid . Another method involves the use of imidazole to promote anomerization of β-D-glucose pentaacetate .Molecular Structure Analysis

The molecular structure of A-L-Idopyranose, pentaacetate is C16H22O11 . It has a molecular weight of 390.34 . The structure of the compound has been determined by X-ray analysis .Chemical Reactions Analysis

The anomerization of glycosides, such as the transformation of β-D-glucose pentaacetate to its α form, is a key chemical reaction involving A-L-Idopyranose, pentaacetate . This process involves the dissociation of the Cl-carbon atom to acetoxy group bond, leading to the formation of carbonium ions .Applications De Recherche Scientifique

Synthesis of Aldohexose-Derived Piperidine Nitrones

Specific Scientific Field

Application Summary

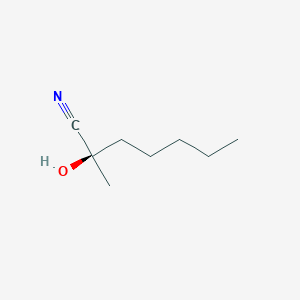

“A-L-Idopyranose, piperidine nitrones” are synthesized from “A-L-Idopyranose, pentaacetate” and used as precursors for piperidine iminosugars . These iminosugars have remarkable biological activities and have attracted considerable attention from synthetic organic chemists .

Methods of Application

The synthesis involves a six-step reaction sequence starting from readily available 2,3,4,6-tetra-O-benzyl-D-glucopyranose . The method is efficient and could be general for the synthesis of aldohexose-derived piperidine nitrones .

Results or Outcomes

The synthesis results in good overall yields of "A-L-Idopyranose, piperidine nitrones" . These nitrones are precursors of piperidine iminosugars, which are known for their remarkable biological activities .

Anomerization of β-D-Glucose Pentaacetate

Application Summary

“A-L-Idopyranose, pentaacetate” is used in the anomerization of β-D-glucose pentaacetate . This process is important because different conformations can influence biological properties remarkably .

Methods of Application

The anomerization is promoted by imidazole and can proceed in both organic solvents and solid state at room temperature . This unprecedented mild anomerization in solid state may open a new promising way for stereoselective anomerization of broad glucosides and materials design in the future .

Results or Outcomes

The anomerization of β-D-glucose pentaacetate results in the α form, which has shown better performance in more applications like CO2 absorption and stimulation of insulin release .

Synthesis of Glucose Pentaacetate

Specific Scientific Field

Application Summary

“A-L-Idopyranose, pentaacetate” is used in the synthesis of glucose pentaacetate . This compound is an important intermediate for the synthesis of different types of glycosides .

Methods of Application

The synthesis involves esterification of glucose and acetic anhydride, using pyridine as the catalyst . The reaction is carried out at room temperature .

Results or Outcomes

The esterification of glucose and acetic anhydride results in glucose pentaacetate . This compound is an important intermediate for the synthesis of different types of glycosides .

Synthesis of Pseudo-Sugars

Application Summary

“A-L-Idopyranose, pentaacetate” is used in the synthesis of pseudo-sugars . Pseudo-sugars are compounds in which a ring-oxygen of a pyranoid sugar is replaced by a methylene group . They have been found to possess some biological activities due to their structural resemblance to natural sugars .

Methods of Application

The synthesis of pseudo-sugars involves a Diels-Alder reaction . The most accessible starting material for a synthesis of pseudo-sugars is endo-7-oxa-bicyclo[2.2.l]hept-5-ene-2-carboxylic acid, which is obtained by the Diels-Alder reaction of furan and acrylic acid .

Results or Outcomes

The synthesis results in a variety of pseudo-sugars . These compounds have been found to possess some biological activities due to their structural resemblance to natural sugars .

Synthesis of Glucosidase-Inhibitors

Application Summary

“A-L-Idopyranose, pentaacetate” is used in the synthesis of glucosidase-inhibitors . These inhibitors are structurally closely related to a true sugar and have been found to inhibit the growth of malignant or pathogenic cells .

Methods of Application

The synthesis involves a series of reactions starting from "A-L-Idopyranose, pentaacetate" . The method is efficient and could be general for the synthesis of glucosidase-inhibitors .

Results or Outcomes

The synthesis results in glucosidase-inhibitors . These inhibitors have been found to inhibit the growth of malignant or pathogenic cells .

Safety And Hazards

When handling A-L-Idopyranose, pentaacetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Orientations Futures

Propriétés

IUPAC Name |

[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-ZVDSWSACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A-L-Idopyranose, pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)